Decanoic acid is a white crystalline solid with a rancid odor, commonly found in coconut oil and palm kernel oil. Its structure consists of a long hydrocarbon tail with a carboxylic acid functional group at one end. The compound is only slightly soluble in water but soluble in organic solvents like chloroform and methanol .
Decanoic acid exhibits various mechanisms of action depending on the context:
Decanoic acid exhibits typical behavior of carboxylic acids:
These reactions highlight its acidic properties and ability to form salts .
Decanoic acid has garnered attention for its biological effects, particularly in the context of ketogenic diets. It is known to enhance mitochondrial biogenesis and improve the activity of key components in the electron transport chain, such as citrate synthase and complex I . Additionally, it acts as an anticonvulsant by inhibiting AMPA receptors, which are involved in excitatory neurotransmission .
Decanoic acid can be synthesized through several methods:
Decanoic acid finds utility in various fields:
Research indicates that decanoic acid can influence metabolic pathways significantly. Its role in ketogenic diets suggests potential benefits for metabolic disorders and epilepsy management. Studies have shown that it can modulate mitochondrial function and oxidative stress levels, which may contribute to its therapeutic effects .
Decanoic acid shares similarities with other medium-chain fatty acids. Here’s a comparison highlighting its uniqueness:
Compound | Formula | Carbon Atoms | Unique Features |
---|---|---|---|
Caproic Acid | 6 | Shorter chain; found in goat milk | |
Caprylic Acid | 8 | Known for antifungal properties; used in health supplements | |
Lauric Acid | 12 | Common in coconut oil; has antimicrobial properties |
Decanoic acid's unique ten-carbon chain length distinguishes it from both shorter and longer chain fatty acids, impacting its solubility and biological activity .
Decanoic acid exhibits distinct solubility characteristics that reflect its amphiphilic molecular structure, consisting of a hydrophilic carboxyl head group and a hydrophobic ten-carbon alkyl chain. The compound demonstrates markedly different solubility behaviors in aqueous versus organic media, which fundamentally governs its applications and material properties.
The aqueous solubility of decanoic acid is severely limited due to the substantial hydrophobic contribution of its decyl chain. At 20°C, the compound exhibits a solubility of approximately 0.15 g/L (0.87 mM) in pure water [1] [2] [3]. This low aqueous solubility is consistent with its high partition coefficient (log P) of 4.09, indicating a strong preference for nonpolar environments [3]. The limited water solubility can be attributed to the disruption of water's hydrogen-bonded network by the extensive hydrocarbon chain, which outweighs the favorable interactions between the carboxyl group and water molecules.
The pH-dependent behavior significantly influences the apparent solubility of decanoic acid in aqueous systems. The compound possesses a pKa value of 4.79 [1], which determines the proportion of ionized versus non-ionized species at different pH values. At physiological pH conditions, the sodium salt form demonstrates enhanced solubility, reaching approximately 10 mg/mL in phosphate-buffered saline (pH 7.2) [4]. This enhanced solubility reflects the increased hydrophilicity of the deprotonated carboxylate ion compared to the neutral carboxylic acid form.
Decanoic acid demonstrates excellent solubility in most organic solvents, consistent with its lipophilic character. The compound is readily soluble in alcohols, with the sodium salt achieving solubility levels of approximately 30 mg/mL in ethanol [4]. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the sodium salt shows moderate solubility of approximately 5 mg/mL [4].
The compound exhibits complete miscibility with nonpolar and weakly polar organic solvents including acetone, benzene, carbon disulfide, and diethyl ether [5]. This broad solubility profile in organic media reflects the dominant contribution of van der Waals interactions between the decyl chain and organic solvent molecules. Chloroform and methanol show slight solubility limitations, likely due to specific molecular interactions that affect the dissolution process [1].
Interestingly, decanoic acid maintains solubility in dilute nitric acid [6] [5], which can be attributed to the protonation equilibrium and potential complex formation under acidic conditions. This behavior distinguishes it from purely hydrophobic compounds and reflects the influence of the carboxyl functional group.
Solvent System | Solubility | Temperature (°C) | Notes |
---|---|---|---|
Water | 0.15 g/L | 20 | Neutral pH conditions [1] [2] [3] |
PBS (pH 7.2) - sodium salt | ~10 mg/mL | 25 | Enhanced ionic solubility [4] |
Ethanol - sodium salt | ~30 mg/mL | 25 | Highest organic solubility [4] |
DMSO/DMF - sodium salt | ~5 mg/mL | 25 | Moderate polar aprotic solubility [4] |
Chloroform | Slightly soluble | 25 | Limited miscibility [1] |
Acetone/Benzene/Ether | Completely soluble | 25 | Nonpolar solvent compatibility [5] |
Decanoic acid demonstrates significant surface-active properties that stem from its amphiphilic molecular architecture. The compound's ability to reduce surface tension and form organized molecular assemblies makes it an important model system for understanding fatty acid behavior at interfaces and in colloidal systems.
The surface activity of decanoic acid is strongly pH-dependent, reflecting the ionization state of the carboxyl group. Surface tension titration studies have established that the surface pKa of decanoic acid is 6.4 [7] [8], which differs from the bulk solution pKa of 4.79 [1]. This discrepancy arises from the altered electrostatic environment at the air-water interface compared to the bulk solution.
At pH values below 4, where the compound exists predominantly in its protonated form, decanoic acid achieves a minimum surface tension of 33.1 ± 0.3 mN·m⁻¹ [7]. This value represents substantial surface tension reduction compared to pure water (72.8 mN·m⁻¹), demonstrating the compound's effectiveness as a surface-active agent. The surface tension behavior exhibits a characteristic minimum in the pH range of 6.0 to 4.5, attributed to the formation of surface-active acid-soap complexes at intermediate pH values [7] [8].
The direction of pH titration affects the measured surface properties, with titration using sodium hydroxide yielding a surface pKa of 5.2 due to the higher concentration of sodium ions at pH values near the surface pKa [8]. This phenomenon highlights the sensitivity of surface behavior to ionic strength and the specific nature of counterions present in the system.
Decanoic acid undergoes concentration-dependent aggregation that is strongly influenced by pH and ionic strength conditions. The critical micelle concentration varies significantly based on the ionization state of the carboxyl group and the presence of electrolytes in solution.
For fully deprotonated decanoic acid molecules (high pH conditions), the critical micelle concentration is approximately 15 mM [9]. Under conditions where the molecules exist in a 1:1 ratio of deprotonated to protonated forms (pH near pKa), the critical micelle concentration decreases to approximately 8 mM [9]. The presence of 140 mM sodium chloride further reduces the critical micelle concentration for all ionization states, reflecting the screening of electrostatic repulsion between charged head groups.
The aggregation morphology depends critically on the pH of the system. At high pH values, decanoic acid forms spherical micelles, while at pH values between 6.8 and 7.8, the compound forms stable vesicles [10] [11] [12]. These vesicles can be size-reduced through extrusion techniques to form predominantly unilamellar structures with mean diameters less than 100 nm [12].
The pH-dependent phase behavior of decanoic acid solutions reveals complex colloidal phenomena. The compound exists in different organizational states depending on the ratio of ionized to non-ionized species. At the critical concentration for vesicle formation, approximately 20 mM of non-vesiculated decanoate remains in equilibrium with the vesicular phase at pH 7.0 [12].
Temperature significantly influences the colloidal behavior of decanoic acid systems. Molecular dynamics simulations indicate that below 30°C, vesicles adopt more defined spheroidal shapes with lower proportions of molecules in the liquid phase [10]. Higher temperatures increase molecular diffusion and structural deformation of vesicular assemblies.
The formation of mixed colloidal systems occurs when decanoic acid is combined with other surfactants. Addition of equimolar amounts of sodium dodylbenzenesulfonate enables vesicle formation below pH 6.8, expanding the pH window for vesicular structures [12]. These mixed systems demonstrate the versatility of decanoic acid in forming composite colloidal assemblies.
Parameter | Value | Conditions | Reference |
---|---|---|---|
Surface pKa | 6.4 | Air-water interface | [7] [8] |
Minimum surface tension | 33.1 ± 0.3 mN·m⁻¹ | pH < 4 | [7] |
CMC (100% deprotonated) | ~15 mM | High pH, no salt | [9] |
CMC (1:1 ratio) | ~8 mM | pH ≈ pKa | [9] |
Vesicle formation pH range | 6.8-7.8 | Aqueous medium | [10] [11] [12] |
Vesicle size (after extrusion) | < 100 nm | Unilamellar | [12] |
The thermal behavior of decanoic acid encompasses both its stability under various temperature conditions and the specific pathways through which thermal decomposition occurs. Understanding these characteristics is crucial for applications involving elevated temperatures and for predicting long-term stability under different thermal environments.
Decanoic acid demonstrates remarkable thermal stability across a broad temperature range, making it suitable for various industrial applications. Under standard atmospheric conditions, the compound remains stable up to approximately 200-250°C before significant decomposition begins [13] [14]. This stability range encompasses most processing and application temperatures encountered in industrial settings.
Accelerated aging studies conducted at 60°C for extended periods provide insights into long-term thermal stability. After 500 hours of continuous exposure at 60°C, decanoic acid shows minimal chemical degradation, with only minor formation of degradation products detectable by gas chromatography [13]. The primary observable change is a 6.6% decrease in melting enthalpy, suggesting some structural modification without complete breakdown of the molecular framework.
Thermal cycling studies, involving repeated heating and cooling between 15°C and 70°C, demonstrate excellent thermal reliability. The compound maintains structural integrity through 1000 thermal cycles, although some changes in physical properties occur, including a 35% increase in viscosity attributed to partial degradation and formation of shorter-chain components [13].
The thermal behavior of decanoic acid involves multiple phase transitions that occur at different temperature ranges. The primary melting transition occurs at 31.5-32.0°C with an associated melting enthalpy of 159 ± 1 J/g [13]. The heat of fusion is reported as 29.4 kJ/mol [15], indicating significant intermolecular interactions that must be overcome during the solid-to-liquid transition.
Low-temperature studies reveal additional phase transitions that reflect polymorphic behavior. X-ray diffraction and Raman spectroscopy studies identify three distinct phase transitions: a second-order transition between 210-190 K maintaining the monoclinic structure, a first-order transition from the C form (monoclinic) to A form (triclinic) around 110-90 K, and a third transition around 30-10 K from the A form to a new polymorphic phase [16].
The glass transition temperature of decanoic acid is estimated to be in the range of 180-200 K [17], which influences the material properties at very low temperatures and affects processing conditions for applications requiring extreme temperature stability.
The thermal decomposition of decanoic acid follows predictable pathways typical of medium-chain fatty acids. Initial decomposition involves decarboxylation reactions and chain scission processes that become significant above 200°C [13] [14]. The onset of weight loss, as determined by thermogravimetric analysis, occurs gradually with accelerating decomposition rates at higher temperatures.
Gas chromatography-mass spectrometry analysis of thermally treated samples reveals formation of specific degradation products. At constant temperature treatments, higher molecular weight compounds form through potential polymerization or oxidation reactions [13]. Under thermal cycling conditions, the formation of shorter-chain components predominates, suggesting chain scission as the primary degradation mechanism.
The thermal decomposition is non-oxidative under inert atmospheric conditions, as confirmed by comparative studies using argon versus air atmospheres [13]. This characteristic suggests that oxidative degradation pathways are secondary to thermal decomposition mechanisms under most conditions.
Differential scanning calorimetry studies indicate that all polymorphic forms of decanoic acid transform irreversibly to the C form (monoclinic) when temperature is increased [18]. This behavior suggests that thermal treatment can be used to control the crystalline form of the compound for specific applications.
Temperature Range (°C) | Thermal Behavior | Key Characteristics |
---|---|---|
< 32 | Solid phase stability | Multiple polymorphic forms stable [16] [18] |
32-200 | Liquid phase stability | Excellent thermal stability [13] [14] |
200-250 | Decomposition onset | Gradual weight loss begins [13] |
> 250 | Significant degradation | Rapid decomposition processes [13] |
Cycling 15-70°C | Physical property changes | Viscosity increase, enthalpy reduction [13] |
The behavior of decanoic acid in condensed phases is governed by a complex interplay of intermolecular forces that determine its physical properties, phase behavior, and molecular organization. Understanding these forces provides insight into the material characteristics and predicts behavior under different conditions.
Hydrogen bonding represents the most significant directional intermolecular force in decanoic acid systems. The carboxyl group (-COOH) serves as both a hydrogen bond donor through its hydroxyl proton and a hydrogen bond acceptor through both oxygen atoms [19] [20]. In the crystalline state, decanoic acid molecules form characteristic cyclic dimers through O-H···O hydrogen bonds, creating stable eight-membered ring structures.
The strength and geometry of hydrogen bonding are reflected in the molecular structure parameters. In the carboxylic acid form, the C-O bond length is 1.20 Å, while the C-OH bond measures 1.34 Å [19]. This difference reflects the partial double-bond character of the C-O bond due to resonance stabilization of the carboxyl group. In contrast, the carboxylate anion exhibits equivalent C-O bond lengths of 1.27 Å due to complete delocalization of the negative charge.
The hydrogen bonding capability significantly influences the surface behavior of decanoic acid. At the air-water interface, the orientation of molecules is governed by the hydrogen bonding interactions with water molecules, contributing to the pH-dependent surface activity [21]. The effective dipole moment perpendicular to the interface varies with surface coverage, indicating different molecular orientations that maximize hydrogen bonding interactions.
The ten-carbon alkyl chain of decanoic acid contributes substantial van der Waals interactions that increase with chain length compared to shorter fatty acids. These London dispersion forces become the dominant interaction between the hydrocarbon portions of adjacent molecules and are responsible for the increased surface activity observed with longer chain fatty acids [7].
In crystal structures, the van der Waals interactions between alkyl chains determine the packing arrangements and contribute to the observed polymorphism. The different polymorphic forms (A₂, A^super, C, E, and B) reflect variations in the packing efficiency and chain-chain interactions [18]. The C, B, and E polymorphic forms exhibit layers of pure CH₂ residues that produce relatively weak van der Waals interactions, resulting in strongly anisotropic crystal growth and the formation of platy crystals with highly developed {100} faces [22].
The van der Waals interactions also govern the self-assembly behavior in solution. The critical micelle concentration decreases with increasing temperature due to enhanced van der Waals interactions between chains in the aggregated state [9]. The formation of bilayer structures and vesicles reflects the optimization of chain-chain van der Waals interactions while maintaining favorable head group interactions with the aqueous medium.
The ionizable carboxyl group introduces pH-dependent electrostatic interactions that significantly influence the behavior of decanoic acid in condensed phases. At pH values above the pKa, the deprotonated carboxylate group experiences electrostatic repulsion with other charged species, affecting aggregation behavior and intermolecular spacing.
The electrostatic interactions are particularly important in colloidal systems where the balance between attractive van der Waals forces and repulsive electrostatic forces determines the stability and morphology of aggregates. In vesicle formation, the optimal pH range of 6.8-7.8 represents a balance where sufficient ionization provides colloidal stability while avoiding excessive electrostatic repulsion that would prevent aggregation [10] [11] [12].
The presence of electrolytes significantly modifies the electrostatic interactions through screening effects. Addition of 140 mM sodium chloride reduces the critical micelle concentration for all ionization states by screening the electrostatic repulsion between charged head groups [9]. This screening effect allows for more compact packing in micelles and shifts the aggregation behavior toward lower concentrations.
The combination of hydrogen bonding, van der Waals interactions, and electrostatic forces creates cooperative effects that determine the overall phase behavior of decanoic acid systems. In the solid state, these forces work synergistically to create stable crystal structures with specific melting points and phase transition temperatures.
The polymorphic behavior reflects the delicate balance between these different intermolecular forces. The stability order of different polymorphic forms depends on the relative contributions of hydrogen bonding networks, van der Waals packing efficiency, and any electrostatic effects from crystal packing arrangements [16] [18].
In solution, the cooperative effects determine the concentration and pH ranges where different organizational states are favored. The transition from monomeric species to micelles to vesicles reflects changes in the relative importance of different intermolecular forces as concentration and ionization state vary [12] [9].
Temperature significantly affects the balance of intermolecular forces. Molecular dynamics simulations demonstrate that higher temperatures increase molecular mobility and can disrupt hydrogen bonding networks while maintaining van der Waals interactions [10]. This temperature dependence explains the observed changes in vesicle morphology and stability at different temperatures.
Force Type | Relative Contribution | Primary Effects | Temperature Dependence |
---|---|---|---|
Hydrogen bonding | High (head group) | Dimer formation, crystal packing | Decreases with temperature |
Van der Waals | High (alkyl chain) | Chain packing, surface activity | Weak temperature dependence |
Electrostatic | Variable (pH dependent) | Aggregation behavior, colloidal stability | Weak temperature dependence |
Cooperative effects | High | Phase transitions, polymorphism | Complex temperature relationships |
Irritant